molecular formula C8H5N3 B2461747 3-Amino-6-ethynylpicolinonitrile CAS No. 160602-48-2

3-Amino-6-ethynylpicolinonitrile

Cat. No. B2461747
CAS RN: 160602-48-2
M. Wt: 143.149
InChI Key: KVBCRCSVCZOGSH-UHFFFAOYSA-N
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Description

3-Amino-6-ethynylpicolinonitrile is a chemical compound with the CAS Number: 160602-48-2 and a molecular weight of 143.15 . Its IUPAC name is 3-amino-6-ethynyl-2-pyridinecarbonitrile . It is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-ethynylpicolinonitrile is represented by the linear formula C8H5N3 . The InChI code for the compound is 1S/C8H5N3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4H,10H2 .


Chemical Reactions Analysis

In the glucose sandwich assay, 3-Amino-6-ethynylpicolinonitrile was used as a SERS tag . It was attached to Ag nanoparticles, which were then used to capture glucose molecules .


Physical And Chemical Properties Analysis

3-Amino-6-ethynylpicolinonitrile is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for 3-Amino-6-ethynylpicolinonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statement is P280 .

properties

IUPAC Name

3-amino-6-ethynylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBCRCSVCZOGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-ethynylpicolinonitrile

Synthesis routes and methods

Procedure details

This compound is prepared in a manner analogous to that of Step B of Example 9, using 1.3 grams (0.006 mole) of 3-amino-2-cyano-6-(trimethylsilylethynyl)pyridine and 0.9 gram (0.006 mole) of potassium carbonate in 50 mL of methanol, yielding 3-amino-2-cyano-6-ethynylpyridine. This reaction is repeated several times.
Name
3-amino-2-cyano-6-(trimethylsilylethynyl)pyridine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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